N-[4-(4-NITROPHENYL)-13-THIAZOL-2-YL]-2-(THIOPHEN-2-YL)ACETAMIDE
Description
N-[4-(4-Nitrophenyl)-13-thiazol-2-yl]-2-(thiophen-2-yl)acetamide is a synthetic organic compound featuring a thiazole core substituted with a 4-nitrophenyl group at position 4 and an acetamide moiety linked to a thiophene ring at position 2. This structure combines electron-withdrawing (nitro group) and aromatic heterocyclic (thiophene) components, which are often associated with biological activity, particularly in kinase inhibition or antimicrobial applications.
Properties
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c19-14(8-12-2-1-7-22-12)17-15-16-13(9-23-15)10-3-5-11(6-4-10)18(20)21/h1-7,9H,8H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMMCKZFQIJHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-NITROPHENYL)-13-THIAZOL-2-YL]-2-(THIOPHEN-2-YL)ACETAMIDE typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the thiazole ring. Finally, the thiazole derivative is reacted with 2-thiophenecarboxylic acid to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-NITROPHENYL)-13-THIAZOL-2-YL]-2-(THIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride (AlCl₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[4-(4-NITROPHENYL)-13-THIAZOL-2-YL]-2-(THIOPHEN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against bacterial and fungal strains.
Medicine: Studied for its potential anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of N-[4-(4-NITROPHENYL)-13-THIAZOL-2-YL]-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound’s antimicrobial activity is attributed to its ability to inhibit the biosynthesis of bacterial lipids, while its anticancer activity is linked to the induction of apoptosis in cancer cells through the disruption of cellular pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key structural analogs include derivatives with modified heterocyclic rings or substituted functional groups. Below is a comparative analysis:
Key Observations :
- Heterocyclic Diversity: Cyclopenta-thiophene and thieno-triazine analogs (Compounds 24 and 25) exhibit superior antiproliferative activity, suggesting that fused-ring systems enhance target affinity .
- Acetamide Linkers : All compounds retain the acetamide linker, critical for hydrogen bonding with kinase ATP-binding pockets .
Computational and Crystallographic Insights
- Structure Validation : The target compound’s crystallographic data, if available, would rely on tools like SHELXL for refinement and PLATON for validation, ensuring geometric accuracy .
- Docking Studies : Molecular docking of similar compounds (e.g., Compound 24) reveals that nitro and sulfamoyl groups enhance interactions with kinase ATP-binding sites, a trait likely shared by the target compound .
Biological Activity
N-[4-(4-Nitrophenyl)-13-thiazol-2-yl]-2-(thiophen-2-yl)acetamide is a complex organic compound known for its diverse biological activities, particularly in medicinal chemistry. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H14N4O2S2
- Molecular Weight : Approximately 366.43 g/mol
Structural Features
- Thiazole Ring : The thiazole moiety contributes to the compound's biological activity.
- Nitrophenyl Group : The presence of the nitrophenyl group at the para position enhances its pharmacological properties.
- Thiophenyl Group : This group is known to influence the compound's reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of similar compounds against various cancer cell lines. The results are summarized in the following table:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | 1.61 ± 0.19 | |
| Similar Thiazole Derivative | HT-29 | 1.98 ± 0.12 |
The anticancer effects of this compound may involve:
- Induction of Apoptosis : Promoting programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : Disrupting cell cycle progression.
- Targeting Specific Signaling Pathways : Modulating pathways associated with tumor growth.
Antimicrobial Activity
Thiazole derivatives, including this compound, have also shown promising antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Neuroprotective Effects
Recent investigations into the neuroprotective potential of this compound suggest that it may inhibit human monoamine oxidase (hMAO) isoforms, which are implicated in neurodegenerative disorders. The structure–activity relationship studies have indicated that modifications at specific positions can enhance selectivity and potency against hMAO-B, thereby offering therapeutic avenues for conditions like Alzheimer's disease .
Study 1: Synthesis and Evaluation
A comprehensive study synthesized a series of thiazole derivatives, including N-[4-(4-nitrophenyl)-13-thiazol-2-y] compounds, assessing their biological activities. The findings demonstrated that certain substitutions significantly increased their effectiveness as MAO inhibitors and antioxidants .
Study 2: Computational Analysis
Computational studies have provided insights into the binding interactions between these compounds and their biological targets. Molecular docking studies revealed that the nitrophenyl substituent plays a crucial role in enhancing binding affinity to target enzymes involved in cancer progression and neurodegeneration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(4-Nitrophenyl)-13-Thiazol-2-Yl]-2-(Thiophen-2-Yl)Acetamide, and how can purity be ensured?
- Methodology :
- Step 1 : Utilize N-acylation reactions between activated 2-(thiophen-2-yl)acetic acid and aminothiazole derivatives, as described for analogous compounds (e.g., refluxing with ethanol and sodium acetate for 30 minutes) .
- Step 2 : Purify the crude product via recrystallization using ethanol-dioxane (1:2) mixtures to isolate pale crystalline solids .
- Step 3 : Confirm purity via HPLC (>95%) and elemental analysis (C, H, N, S). Due to the lack of vendor-provided analytical data (e.g., Sigma-Aldrich’s disclaimer), independent validation is critical .
Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?
- Key Techniques :
- FT-IR : Identify functional groups (amide C=O stretch ~1650 cm⁻¹, nitro group ~1520 cm⁻¹) .
- NMR : Assign ¹H and ¹³C signals (e.g., thiophene protons at δ 6.8–7.5 ppm, nitrophenyl aromatic protons at δ 8.0–8.5 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and validate geometry . Structure validation tools like PLATON should assess for missed symmetry or disorder .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during refinement?
- Resolution Strategy :
- Step 1 : Re-examine diffraction data for twinning or pseudo-symmetry using SHELXD or XPREP .
- Step 2 : Adjust thermal parameters (U<sup>eq</sup>) for disordered regions (e.g., nitro or thiophene groups) via constrained refinement .
- Step 3 : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in molecular conformation .
Q. What computational methods predict the electronic and biological properties of this compound?
- Approaches :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap) and nitro group electron-withdrawing effects .
- Molecular Docking : Simulate binding interactions with tyrosine kinase receptors (e.g., MCF7 targets) using AutoDock Vina, focusing on thiazole and thiophene moieties .
- ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How do structural modifications (e.g., nitro group substitution) influence reactivity or bioactivity?
- Experimental Design :
- Synthetic Variation : Replace the nitro group with electron-donating groups (e.g., -NH₂) and compare reaction yields via TLC monitoring .
- Bioactivity Assays : Test derivatives against cancer cell lines (e.g., MCF7) using MTT assays to correlate substituent effects with IC₅₀ values .
- Spectroscopic Comparison : Monitor UV-Vis spectral shifts (e.g., λmax changes in nitro vs. amino derivatives) to study electronic perturbations .
Data Contradiction and Validation
Q. How should researchers resolve conflicts between computational predictions and experimental bioactivity results?
- Validation Protocol :
- Step 1 : Re-validate computational models with updated crystal structures (e.g., re-dock using experimentally resolved coordinates) .
- Step 2 : Repeat bioassays under controlled conditions (e.g., fixed DMSO concentration) to exclude solvent artifacts .
- Step 3 : Perform SAR studies on analogs to isolate contributions of specific substituents (e.g., nitro vs. thiophene groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
